molecular formula C14H25NO3 B13455041 tert-butyl N-(1-formyl-4,4-dimethylcyclohexyl)carbamate

tert-butyl N-(1-formyl-4,4-dimethylcyclohexyl)carbamate

Cat. No.: B13455041
M. Wt: 255.35 g/mol
InChI Key: AVYTVKUJZJXHGP-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-formyl-4,4-dimethylcyclohexyl)carbamate: is an organic compound with a complex structure that includes a tert-butyl group, a formyl group, and a dimethylcyclohexyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-formyl-4,4-dimethylcyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable formylating agent in the presence of a catalyst. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(1-formyl-4,4-dimethylcyclohexyl)carbamate undergoes several types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid under specific conditions.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted carbamates.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(1-formyl-4,4-dimethylcyclohexyl)carbamate is used as a building block for the synthesis of more complex molecules

Biology and Medicine: In biological research, this compound is studied for its potential use in drug development. Its unique structure allows it to interact with specific biological targets, making it a candidate for the development of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-formyl-4,4-dimethylcyclohexyl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The carbamate group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

  • tert-Butyl N-(4-formylbenzyl)carbamate
  • tert-Butyl N-(4-formylcyclohexyl)carbamate
  • tert-Butyl N-(1-methyl-4-oxocyclohexyl)carbamate

Comparison: tert-Butyl N-(1-formyl-4,4-dimethylcyclohexyl)carbamate is unique due to the presence of the dimethylcyclohexyl moiety, which imparts distinct steric and electronic properties. This differentiates it from other similar compounds, making it suitable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C14H25NO3

Molecular Weight

255.35 g/mol

IUPAC Name

tert-butyl N-(1-formyl-4,4-dimethylcyclohexyl)carbamate

InChI

InChI=1S/C14H25NO3/c1-12(2,3)18-11(17)15-14(10-16)8-6-13(4,5)7-9-14/h10H,6-9H2,1-5H3,(H,15,17)

InChI Key

AVYTVKUJZJXHGP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)(C=O)NC(=O)OC(C)(C)C)C

Origin of Product

United States

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